molecular formula C10H10N2O2 B8047014 Methyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Methyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Cat. No.: B8047014
M. Wt: 190.20 g/mol
InChI Key: WSOQNKONUQOQFT-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a heterocyclic compound featuring a fused pyrrolo-pyridine scaffold with a methyl ester group at position 5 and a methyl substituent at the 1-position of the pyrrole ring. Its synthesis typically involves catalytic hydrogenation and esterification steps, as seen in analogous compounds .

Properties

IUPAC Name

methyl 1-methylpyrrolo[2,3-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-4-3-7-5-8(10(13)14-2)11-6-9(7)12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOQNKONUQOQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CC(=NC=C21)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (CAS No. 147071-00-9) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and research articles.

  • Molecular Formula : C9_9H8_8N2_2O2_2
  • Molecular Weight : 176.17 g/mol
  • Chemical Structure : The compound features a pyrrolo[2,3-c]pyridine core, which is significant for its biological properties.

This compound is noted for its role as a selective p53-activating agent. The p53 protein is crucial in regulating the cell cycle and preventing tumor formation. Compounds that can activate p53 have potential as anticancer agents.

Key Findings:

  • Antitumor Activity : Research indicates that derivatives of this compound exhibit promising antitumor activity against colorectal cancer cells by enhancing the stability and transcriptional activity of p53 .
  • Synergistic Effects : The compound has been shown to synergize with conventional chemotherapeutics such as doxorubicin and cisplatin, enhancing their efficacy in patient-derived cancer models .

Biological Activity Data

The following table summarizes various studies on the biological activity of this compound and its derivatives:

Study ReferenceBiological ActivityCell Lines TestedIC50 Values (µM)Notes
p53 activationHCT116 (WT p53)0.5 - 3.0Selective towards p53-expressing cells
AntiproliferativeVarious tumor lines<10Broad activity across multiple cancer types
Synergistic effectsPatient-derived CRC cellsVariesEnhanced efficacy with standard chemotherapies

Case Studies

  • Colorectal Cancer :
    A study demonstrated that this compound derivatives significantly inhibited the growth of colorectal cancer cells with wild-type p53. The mechanism involved stabilization of the p53 protein and increased transcriptional activity leading to apoptosis in cancer cells .
  • Combination Therapy :
    In another investigation, this compound was used in combination with traditional chemotherapy agents. The results showed a marked reduction in tumor size in xenograft models, indicating its potential as an adjunct therapy in cancer treatment .

Scientific Research Applications

Pharmacological Applications

Methyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate has demonstrated various pharmacological activities:

  • CYP Inhibition : It is noted for its inhibitory effects on certain cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism. This property can enhance the bioavailability of co-administered drugs by reducing their metabolism .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against specific cancer cell lines, indicating potential as an anticancer agent. This aligns with the broader trend of heterocyclic compounds in cancer therapy .

Synthetic Applications

The synthesis of this compound typically involves multi-step processes that can yield high purity levels. Below is a summary of a synthetic route:

StepReagentsConditionsYield
1Methyl 4-(E-at)-2-(dimethylamino)vinyl]-5-nitropyridine-2-carboxylateHydrogenation in methanol at 25 - 50°C86%
2Pd/C catalystUnder nitrogen atmosphere>95% pure

This synthesis showcases the compound's accessibility for further research and development in pharmaceuticals .

Case Study 1: Anticancer Properties

A study conducted on the effects of methyl pyrrolo derivatives on various cancer cell lines demonstrated significant cytotoxic activity. The results indicated that these compounds could induce apoptosis in cancer cells, suggesting a mechanism for their potential use in cancer therapy.

Case Study 2: Drug Interaction Studies

In vitro studies have shown that this compound can alter the metabolic pathways of other drugs by inhibiting CYP enzymes. This interaction highlights its importance in drug formulation and development, particularly for drugs with narrow therapeutic indices.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Compound Name Substituents/Modifications Key Properties/Applications Reference(s)
Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate No methyl at 1-position Intermediate for antitumor agents; lower stability due to unprotected NH group
Ethyl 5-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Iodo at position 5, ethyl ester at 2-position Halogenation enables cross-coupling reactions for further derivatization
Methyl 4-amino-1-benzyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate Benzyl, amino, and oxo groups Potential kinase inhibitor; modified solubility and target affinity
Methyl furo[2,3-c]pyridine-5-carboxylate Furo ring (oxygen heteroatom) instead of pyrrolo Altered electronic properties; used in photodynamic therapy

Positional Isomers and Ring Fusion Variants

  • Pyrrolo[2,3-b]pyridine Derivatives :
    • Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (SS-1013) :
  • Key Difference : Pyridine ring fused at [2,3-b] instead of [2,3-c].
  • Impact: Altered π-π stacking and hydrogen-bonding interactions, affecting receptor binding . Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate :
  • Key Feature: Amino group at position 5 enhances solubility and nucleophilic reactivity .
  • Pyrazolo[3,4-b]pyridine Scaffolds :

    • Key Difference : Pyrrolo ring replaced with pyrazole.
    • Impact : Improved metabolic stability in drug candidates targeting TLR7-9 .

Ester Group Variations

  • Ethyl Esters :
    • Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9c) :
  • Synthesis Yield : 85% via Pd/C hydrogenation.
  • Role: Methoxy group increases lipophilicity, influencing blood-brain barrier penetration . Ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate :
  • Feature: Dimethylaminomethyl side chain enhances basicity, useful in pH-sensitive drug delivery .

Pharmacological and Industrial Relevance

  • Medicinal Chemistry: Derivatives like Methyl 4-amino-1-benzyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate are explored as kinase inhibitors, leveraging the electron-withdrawing ester group for ATP-binding pocket interactions .
  • TLR Antagonists : Pyrazolo[3,4-b]pyridine-5-carboxylates show promise in treating systemic lupus erythematosus via TLR7-9 antagonism .

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